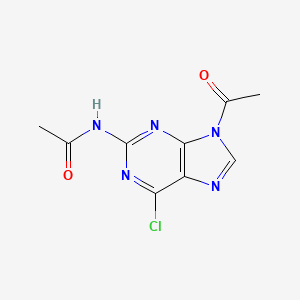
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus and an aminoethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1-one scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent, such as toluene . Additionally, green synthesis techniques have been developed, utilizing solventless conditions and simple heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. Transition-metal-catalyzed reactions and organocatalytic methods have also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1-one derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it modulates dopamine receptors, particularly the D2 receptor, by binding to its allosteric site . This interaction influences neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the substituents and functional groups.
Indolin-2-one: Another heterocyclic compound with a similar structure but different reactivity and applications.
Uniqueness
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other isoindoline derivatives .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-[4-(1-aminoethyl)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10,17H2,1H3 |
Clé InChI |
NWKQIPGRPMTBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




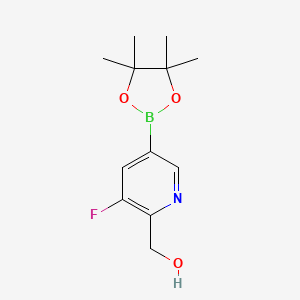
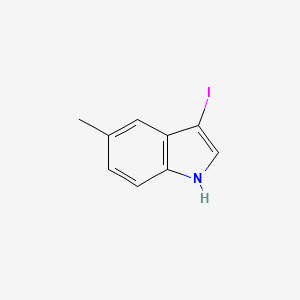

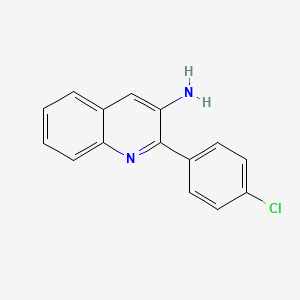
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

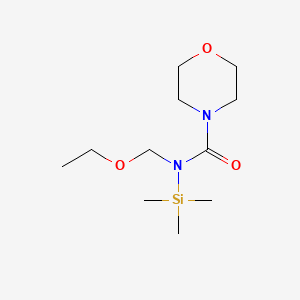
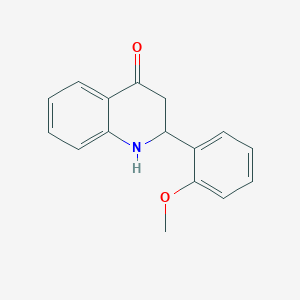


![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
